methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Overview
Description
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazopyridine familyThe imidazopyridine scaffold is known for its biological activity and is considered a promising bioisostere for purines, which are essential components of nucleic acids and various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include refluxing the mixture in ethanol for an extended period, such as 16 hours . Another method involves the use of acetylene dicarboxylates under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., iodine) and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, carboxylic acids, amides, and amines .
Scientific Research Applications
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating migraines and cancer.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been studied for its potential to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[4,5-b]pyridine: Known for its biological activity and used in similar applications.
Ethyl 1-methyl-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-7-carboxylate: Another derivative with potential medicinal applications.
Uniqueness
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a bioisostere make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7/h3-4H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZUOWRQVDIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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